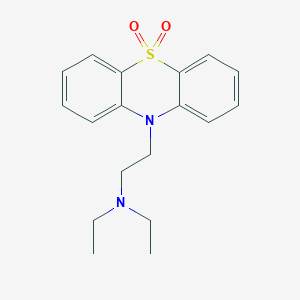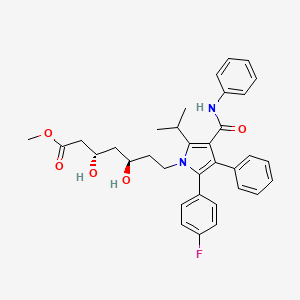
(3S,5R)-Atorvastatin Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-Atorvastatin Methyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is a methyl ester derivative of atorvastatin, which means it has a methyl group attached to the ester functional group. The stereochemistry of the compound is specified by the (3S,5R) configuration, indicating the spatial arrangement of atoms in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Atorvastatin Methyl Ester typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: The initial step involves the formation of the lactone ring structure, which is a key component of the atorvastatin molecule.
Introduction of the side chain: The side chain containing the fluorophenyl group is introduced through a series of reactions, including alkylation and reduction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(3S,5R)-Atorvastatin Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
科学的研究の応用
(3S,5R)-Atorvastatin Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
作用機序
The mechanism of action of (3S,5R)-Atorvastatin Methyl Ester involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol synthesis .
類似化合物との比較
Similar Compounds
(3S,5R)-Rosuvastatin Methyl Ester: Another statin derivative with similar cholesterol-lowering effects.
(3R,5R)-Atorvastatin Methyl Ester: A stereoisomer of (3S,5R)-Atorvastatin Methyl Ester with different spatial arrangement of atoms.
(3S,5R)-Simvastatin Methyl Ester: A methyl ester derivative of simvastatin, another statin medication.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. The (3S,5R) configuration is crucial for its interaction with the HMG-CoA reductase enzyme, making it an effective cholesterol-lowering agent .
特性
分子式 |
C34H37FN2O5 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
methyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28+/m1/s1 |
InChIキー |
IRKGCTGBOBRSMG-IZLXSDGUSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
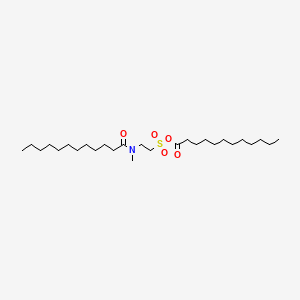
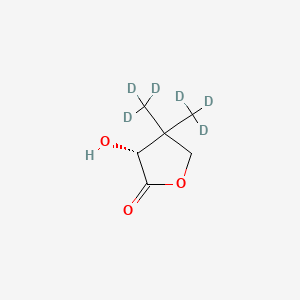
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
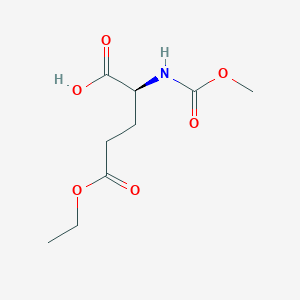
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
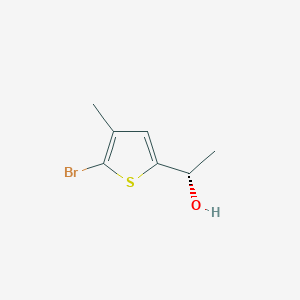
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
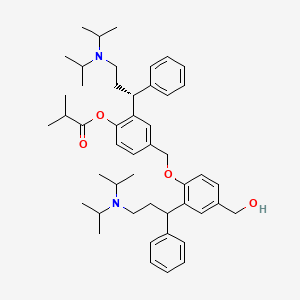
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
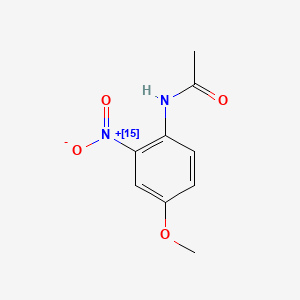
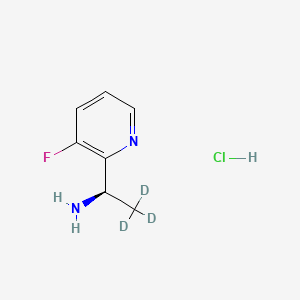
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
